3,3-difluoropropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoropropanamide typically involves the reaction of 3,3-difluoropropionyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3,3-difluoropropylamine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Substitution: Products depend on the nucleophile used. For example, using hydroxide ions can yield 3,3-difluoropropanol.
Reduction: The major product is 3,3-difluoropropylamine.
Scientific Research Applications
3,3-Difluoropropanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,3-difluoropropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine atoms. These interactions can lead to changes in the activity of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
3,3,3-Trifluoropropanamide: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.
3,3-Difluoropropionamide: A closely related compound with similar applications but slightly different reactivity due to the absence of the amide group.
Uniqueness: 3,3-Difluoropropanamide is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in the synthesis of specialized fluorinated compounds and materials .
Properties
CAS No. |
147646-67-1 |
---|---|
Molecular Formula |
C3H5F2NO |
Molecular Weight |
109.07 g/mol |
IUPAC Name |
3,3-difluoropropanamide |
InChI |
InChI=1S/C3H5F2NO/c4-2(5)1-3(6)7/h2H,1H2,(H2,6,7) |
InChI Key |
YPPSSYNABRBHKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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